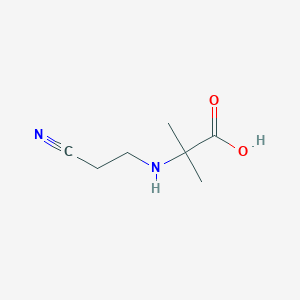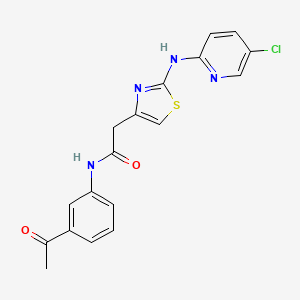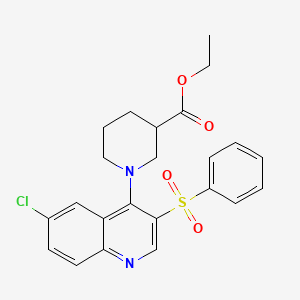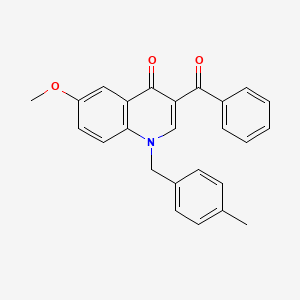
Acide 2-(2-cyanoéthylamino)-2-méthylpropanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Cyanoethylamino)-2-methylpropanoic acid” often involves complex chemical reactions. For instance, Ethyl cyanoacetate can be prepared in various ways, including Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, or Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki–Miyaura
Le composé peut être utilisé dans les réactions de couplage croisé de Suzuki–Miyaura . Il s'agit d'un type de réaction qui forme des liaisons carbone-carbone et est largement utilisé en chimie organique . Les conditions réactionnelles sont douces et tolérantes à divers groupes fonctionnels, ce qui en fait un choix populaire pour de nombreux chimistes .
Synthèse de l'ADN
L'"Acide 2-(2-cyanoéthylamino)-2-méthylpropanoïque" peut agir comme un réactif protecteur dans la synthèse de l'ADN . Ceci est crucial dans le domaine de l'ingénierie génétique et de la biotechnologie, où la synthèse de l'ADN est souvent requise .
Monophosphorylation des glucides et des nucléosides
Ce composé est impliqué dans la monophosphorylation sélective des glucides et des nucléosides . Ce processus est important dans la synthèse de certains types de médicaments et dans l'étude des processus cellulaires .
4. Conversion des ribonucléosides protégés en phosphoramidites L'"this compound" joue un rôle essentiel dans la conversion des ribonucléosides protégés en phosphoramidites . Il s'agit d'une étape clé dans la synthèse des molécules d'ARN, qui sont essentielles à de nombreux processus biologiques .
Synthèse d'oligodeoxyribonucléotides
Le composé est utilisé comme réactif de phosphorylation pour les groupes 3’-hydroxyle dans la synthèse d'oligodeoxyribonucléotides . Ces courtes molécules d'ADN ont des applications dans la recherche génétique, le développement de médicaments et la biologie moléculaire .
Liaison des oligonucléotides à des groupes supplémentaires
L'"this compound" peut être utilisé pour lier des oligonucléotides à des groupes supplémentaires . Ceci est utile dans la création de puces à ADN et dans le développement de thérapies .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of amino acid functionalised 2′-amino-lna derivatives . These derivatives have shown a marked increase in thermal stability when binding to DNA/RNA complements .
Mode of Action
It’s known that the nitrogen in the 2′-position of 2′-amino-lna monomers provides an excellent handle for functionalisation . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might interact with its targets by forming bonds that enhance stability.
Biochemical Pathways
It’s known that similar compounds play a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that modifications of nucleotide building blocks may increase the stability towards nuclease degradation, affinity for complementary strands, potency, and biodistribution of therapeutic oligonucleotides .
Result of Action
Similar compounds have shown to induce a marked increase in thermal stability when binding to dna/rna complements . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Cyanoethylamino)-2-methylpropanoic acid. For instance, boronic acids and their esters, which are structurally similar to 2-(2-Cyanoethylamino)-2-methylpropanoic acid, are only marginally stable in water . Therefore, the aqueous environment could potentially influence the stability and efficacy of this compound.
Propriétés
IUPAC Name |
2-(2-cyanoethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,6(10)11)9-5-3-4-8/h9H,3,5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMPLVCKLEQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544793 | |
| Record name | N-(2-Cyanoethyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170123-25-8 | |
| Record name | N-(2-Cyanoethyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2459537.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2459542.png)

![methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2459544.png)
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2459546.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea](/img/structure/B2459550.png)
![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)



![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)
